molecular formula C50H52Cl3NO16 B12417577 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5

Cat. No.: B12417577
M. Wt: 1034.3 g/mol
InChI Key: ARZHVJDHKCYODM-FSBWUFEJSA-N
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Description

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is labeled with deuterium (d5), which makes it useful in pharmacokinetic studies and metabolic research. The molecular formula of this compound is C50H47D5Cl3NO16 .

Preparation Methods

The synthesis of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 involves multiple steps, starting from paclitaxelThe reaction conditions typically involve the use of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can lead to the removal of the trichloroethyl group.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is primarily used in scientific research for:

Mechanism of Action

The mechanism of action of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is similar to that of paclitaxel. It binds to tubulin, stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death. The trichloroethyl group and deuterium labeling do not significantly alter this mechanism but provide additional benefits for research purposes .

Comparison with Similar Compounds

Similar compounds include other paclitaxel derivatives such as:

    Docetaxel: Another chemotherapeutic agent with a similar mechanism of action but different pharmacokinetic properties.

    Paclitaxel-d5: A deuterium-labeled version of paclitaxel without the trichloroethyl group.

    7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III: A precursor in the synthesis of paclitaxel derivatives.

The uniqueness of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 lies in its combination of the trichloroethyl group and deuterium labeling, making it particularly useful for detailed pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C50H52Cl3NO16

Molecular Weight

1034.3 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1/i8D,12D,13D,18D,19D

InChI Key

ARZHVJDHKCYODM-FSBWUFEJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C

Origin of Product

United States

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